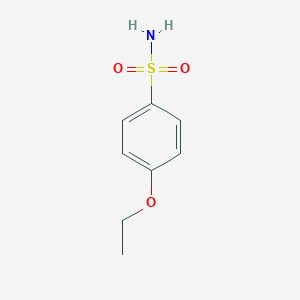

4-Ethoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKGEOVHANZEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395555 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-19-0 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxybenzenesulfonamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxybenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation and validation.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a well-established two-step electrophilic aromatic substitution and subsequent nucleophilic substitution pathway. This strategy leverages the electron-donating nature of the ethoxy group on the aromatic ring, which directs electrophilic attack to the para position, ensuring high regioselectivity.

The overall workflow begins with the chlorosulfonation of phenetole (ethoxybenzene) to yield the intermediate, 4-ethoxybenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final target compound.

Caption: Overall workflow for the synthesis and validation of this compound.

Reaction Mechanisms and Scientific Rationale

Step 1: Chlorosulfonation of Phenetole

This reaction is a classic example of electrophilic aromatic substitution. The ethoxy group of phenetole is an activating, ortho-, para-directing group. Due to steric hindrance from the ethoxy group, the para-substituted product is predominantly formed.

The electrophile in this reaction is the chlorosulfonium cation (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[1] The reaction is highly exothermic and proceeds rapidly. Therefore, careful temperature control is crucial to prevent side reactions and degradation of the product.[2]

Caption: Reaction mechanisms for the synthesis of this compound.

Step 2: Amination of 4-Ethoxybenzenesulfonyl Chloride

The second step involves the nucleophilic substitution of the chloride on the sulfonyl group by ammonia.[3] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia, acting as a nucleophile, attacks this sulfur atom.[4] The reaction is typically performed with an excess of aqueous ammonia, which serves both as the nucleophile and as a base to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium chloride.[5][6]

Detailed Experimental Protocols

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution) to neutralize the evolving HCl gas.

-

Reagent Charging: In the flask, place 0.1 mol of phenetole.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add 0.3 mol (a 3-fold molar excess) of chlorosulfonic acid dropwise from the dropping funnel over a period of 60-90 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C.[2]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The 4-ethoxybenzenesulfonyl chloride will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the product in a desiccator over anhydrous calcium chloride. The crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL beaker or flask equipped with a magnetic stirrer, place the crude 4-ethoxybenzenesulfonyl chloride (from the previous step).

-

Cooling: Cool the flask in an ice bath.

-

Amination: Slowly add 100 mL of concentrated (28-30%) aqueous ammonium hydroxide with constant stirring.[3] A significant exothermic reaction will occur. Control the rate of addition to keep the temperature below 20 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven at 60-70 °C.

Characterization and Data Interpretation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9] The spectrum should exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3250 | N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ |

| 3080-3010 | Aromatic C-H Stretch | Ar-H |

| 2980-2850 | Aliphatic C-H Stretch | -CH₂CH₃ |

| 1595, 1480 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1340-1310 | S=O Asymmetric Stretch | Sulfonamide |

| 1250 | Aryl-O-C Asymmetric Stretch | Ar-O-Et |

| 1160-1140 | S=O Symmetric Stretch | Sulfonamide |

| 830 | C-H Out-of-plane Bend (para) | 1,4-disubstituted ring |

Table 1: Characteristic IR Absorption Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.1 | Quartet | 2H | -OCH ₂CH₃ |

| ~7.0 | Doublet | 2H | Ar-H (ortho to -OEt) |

| ~7.8 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) |

| ~7.2 (broad) | Singlet | 2H | -SO₂NH ₂ |

Table 2: Expected ¹H NMR Spectral Data for this compound (in CDCl₃ or DMSO-d₆).

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Due to the para-substitution, four signals are expected in the aromatic region.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -OCH₂C H₃ |

| ~64.0 | -OC H₂CH₃ |

| ~115.0 | Aromatic C-H (ortho to -OEt) |

| ~128.5 | Aromatic C-H (ortho to -SO₂NH₂) |

| ~133.0 | Aromatic C (ipso to -SO₂NH₂) |

| ~162.0 | Aromatic C (ipso to -OEt) |

Table 3: Expected ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₁NO₃S), the expected molecular weight is 201.24 g/mol .

| m/z | Interpretation |

| 201 | [M]⁺, Molecular Ion Peak |

| 186 | [M - CH₃]⁺ |

| 156 | [M - OCH₂CH₃]⁺ |

| 122 | [M - SO₂NH₂ + H]⁺ (Phenetole cation) |

| 80 | [SO₂NH₂]⁺ |

Table 4: Expected Major Fragments in the Mass Spectrum of this compound.

Conclusion

The synthesis of this compound via chlorosulfonation of phenetole followed by amination is a reliable and high-yielding process. This guide provides the necessary mechanistic insights and detailed protocols to enable researchers to successfully prepare and validate this important chemical intermediate. Rigorous characterization using IR, NMR, and mass spectrometry is essential to confirm the structural integrity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

- Google Patents. (n.d.). US3159685A - Separation of phenols.

-

Zhang, W., Kuang, C., & Yang, Q. (2009). Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. Zeitschrift für Naturforschung B, 64(3), 292-296. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28243-28257. Available from: [Link]

-

ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

Li, J., Wang, H., Song, H., & Tan, C. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. Available from: [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 244-248. Available from: [Link]

- Google Patents. (n.d.). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.

- Google Patents. (n.d.). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.

-

Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 56(11), 779-784. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

European Journal of Chemistry. (n.d.). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

ResearchGate. (n.d.). Changes in the solvolysis rate constants of 4-methoxybenzyl chloride.... Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

NurdRage. (2010, September 10). A Gas Phase Reaction: Producing Ammonium Chloride [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (n.d.). What chemical equations is the formation reaction of NH4Cl(s)?. Retrieved from [Link]

-

Reddit. (n.d.). Why does ammonium sulfate form when conc. sulfuric acid is mixed with ammonium chloride?. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Physicochemical properties of 4-Ethoxybenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfonamide derivative with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles. We will delve into its structural features, solubility, melting and boiling points, and spectroscopic profile. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed decision-making in experimental design and application.

Introduction and Significance

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of an ethoxy group on the benzene ring significantly influences its electronic and steric properties, thereby affecting its biological activity and physical behavior. Sulfonamides are a cornerstone in drug discovery, with applications ranging from antibacterial agents to diuretics and anticonvulsants. A thorough characterization of this compound's physicochemical properties is the first step towards unlocking its full potential in novel therapeutic and material applications.

Molecular Structure and Properties

The molecular structure of this compound dictates its fundamental chemical and physical properties.

Caption: Key molecular identifiers for this compound.

The molecule possesses a polar sulfonamide group and a relatively nonpolar ethoxy-substituted benzene ring, rendering it amphiphilic. This structural duality is a key determinant of its solubility and interaction with biological membranes.

Physicochemical Data Summary

A compilation of the critical physicochemical parameters of this compound is presented below. These values are essential for a variety of applications, from designing dissolution studies to predicting its behavior in different solvent systems.

| Property | Value | Source |

| Melting Point | 153-156 °C | |

| Boiling Point | 366.7 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water | |

| pKa | 9.86 (Predicted) | |

| LogP | 1.21 (Predicted) |

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is crucial for quality control and regulatory purposes. This section outlines standard experimental protocols.

Melting Point Determination

Principle: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Solubility data is critical for formulation development and for understanding a compound's pharmacokinetic profile.

Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane) are chosen.

-

Procedure: A small, accurately weighed amount of this compound is added to a fixed volume of each solvent at a controlled temperature.

-

Observation: The mixture is agitated, and the solubility is visually assessed (e.g., completely soluble, partially soluble, insoluble). For quantitative analysis, techniques like HPLC or UV-Vis spectroscopy are employed to determine the concentration of the dissolved compound.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the aromatic protons, the ethoxy group's methylene and methyl protons, and the amine protons of the sulfonamide group. The chemical shifts and splitting patterns are invaluable for structural elucidation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming the structure.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-O and aromatic C-H stretches.

-

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Applications in Drug Development and Beyond

The physicochemical properties of this compound directly impact its potential applications. Its limited water solubility, for instance, may necessitate the use of specific formulation strategies for oral drug delivery. The pKa value is crucial for predicting its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Beyond pharmaceuticals, its properties may be relevant in the development of specialty polymers or as an intermediate in organic synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. A thorough understanding and accurate measurement of these characteristics are indispensable for any researcher or scientist working with this compound. The data and protocols presented herein serve as a valuable resource to facilitate further research and development efforts, ultimately enabling the full realization of this compound's potential in various scientific and industrial fields.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79047, this compound. [Link]

The Benzenesulfonamide Scaffold: A Gateway to Diverse Biological Mechanisms

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Ethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzenesulfonamide Core

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the design of a multitude of therapeutic agents. Its unique chemical properties, including its ability to act as a zinc-binding group and engage in key hydrogen bonding interactions, have enabled the development of drugs targeting a wide array of enzymes and receptors. While this compound itself is not extensively characterized in the scientific literature, its structural motif is central to numerous well-understood bioactive molecules. This guide will delve into the potential mechanisms of action of this compound by examining the established biological activities of the broader benzenesulfonamide class, with a primary focus on the most prominent target: carbonic anhydrase. We will also explore other known targets of structurally related compounds to provide a comprehensive overview of the therapeutic possibilities inherent in this chemical scaffold.

Primary Putative Mechanism: Carbonic Anhydrase Inhibition

The most well-documented and clinically significant mechanism of action for benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[1][2][3] CAs are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is fundamental to a vast range of physiological processes, including pH regulation, ion transport, and fluid balance.

The Role of Carbonic Anhydrases in Physiology and Disease

There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. This isoform diversity allows for the development of targeted therapies. For instance, CA II and IV are highly expressed in the ciliary body of the eye and are involved in the secretion of aqueous humor.[1] Inhibition of these isoforms is a key strategy in the management of glaucoma.[1][3][5] Other isoforms are implicated in diuresis, seizure disorders, and even cancer.

Molecular Mechanism of Inhibition

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located deep within the active site. This zinc ion coordinates with a water molecule (or hydroxide ion), which is the key nucleophile in the hydration of carbon dioxide. Benzenesulfonamides, including putatively this compound, act as potent inhibitors by coordinating to this catalytic zinc ion via their sulfonamide group (-SO₂NH₂). This interaction displaces the catalytically essential water/hydroxide molecule, thereby blocking the enzyme's activity.

Caption: Potential molecular targets for this compound based on the activities of related compounds.

Conclusion and Future Directions

The benzenesulfonamide scaffold represents a rich starting point for the discovery and development of novel therapeutic agents. While the specific mechanism of action of this compound remains to be definitively elucidated, the extensive research on structurally related compounds strongly suggests that it is a candidate for carbonic anhydrase inhibition. However, as this guide has detailed, other mechanisms, including endothelin receptor antagonism, lipoxygenase inhibition, and modulation of oxidative stress and phosphorylation, are also plausible and warrant experimental investigation.

For researchers and drug development professionals, this compound and its analogs present an opportunity for further exploration. A systematic approach, beginning with screening against a panel of carbonic anhydrase isoforms and followed by broader pharmacological profiling, would be a logical next step in characterizing the biological activity of this compound. Such studies will not only illuminate the specific mechanism of action of this compound but also contribute to a deeper understanding of the therapeutic potential of the versatile benzenesulfonamide scaffold.

References

-

4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem. National Center for Biotechnology Information. [Link]

-

Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

-

Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Scholz, T. H., Schwam, H., Smith, A. M., Sondey, J. M., Strohmaier, K. M., & Smith, R. L. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098–3105. [Link]

-

Sroor, F. M., Younis, E. A., Al-Faifi, Z. E., El-Kott, A. F., Al-Syaad, K. M., & Al-Zharani, A. M. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692–706. [Link]

-

4-(2-chloroethyl)-N-ethoxybenzenesulfonamide | C10H14ClNO3S | CID 61074508 - PubChem. National Center for Biotechnology Information. [Link]

-

Wang, X., Han, L., Kang, D., Zhang, Y., Wang, Y., Zhang, J., & Xi, Z. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571–580. [Link]

-

Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(11), 3326. [Link]

-

4-Ethylbenzenesulfonamide | C8H11NO2S | CID 222870 - PubChem. National Center for Biotechnology Information. [Link]

-

Rao, P. N., Chen, Q. H., Knaus, E. E., & Wiebe, L. I. (2003). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Bioorganic & Medicinal Chemistry, 11(5), 771–777. [Link]

-

Di Fiore, A., De Simone, G., & Supuran, C. T. (2018). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 13(16), 1673–1679. [Link]

-

Murugesan, N., Gu, Z., Lee, V., Webb, M. L., Liu, E. C., Hermsmeier, M., & Barrish, J. C. (2000). Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists. Journal of Medicinal Chemistry, 43(1), 1–5. [Link]

-

Xu, D., Zhang, F., Wang, Y., He, Y., Chen, Y., Li, Y., ... & Ding, K. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 325–340. [Link]

-

Carbonic anhydrase inhibitor. (2023, December 2). In Wikipedia. [Link]

-

John, S., et al. (2024). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics, 23(5), 683-699. [Link]

Sources

- 1. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 4-ethoxybenzenesulfonamide as a representative member of the benzenesulfonamide class of carbonic anhydrase inhibitors (CAIs). While direct extensive research on this specific molecule is not widely published, this document synthesizes foundational knowledge of carbonic anhydrase (CA) inhibition, structure-activity relationships (SAR) of analogous compounds, and established experimental protocols to present a detailed profile. We will explore the mechanistic basis of CA inhibition by sulfonamides, propose a robust synthetic route for this compound, and infer its inhibitory potential against key human CA isoforms based on data from structurally related inhibitors. Furthermore, this guide provides detailed, field-proven methodologies for the in vitro evaluation of CA inhibitors and leverages crystallographic data from a close structural analog to elucidate the molecular interactions governing inhibitor binding. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of carbonic anhydrases and the design of novel inhibitors.

Introduction: The Carbonic Anhydrases - A Ubiquitous Enzyme Superfamily

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are vital to numerous physiological processes in all domains of life.[1] In mammals, these enzymes, primarily of the α-class, catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, biosynthetic pathways, and many other cellular functions.[3]

There are at least 15 known human CA isoforms, each with a distinct tissue distribution, subcellular localization, and catalytic activity.[3] These isoforms are broadly categorized as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), and secreted (CA VI).[4] The ubiquitous and physiologically dominant isoform, CA II, is one of the most efficient enzymes known. However, the dysregulation or overexpression of other isoforms is implicated in a range of pathologies. For instance, elevated intraocular pressure in glaucoma is linked to CA II and CA IV activity in the ciliary body, while the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][6] This makes the development of isoform-selective CA inhibitors a significant therapeutic strategy.[3]

The Benzenesulfonamide Scaffold: A Privileged Pharmacophore for CA Inhibition

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition.[7] Benzenesulfonamides, in particular, represent the most extensively studied class of CAIs.[3] The fundamental mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[8] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is the key nucleophile in the hydration of CO₂, thereby inhibiting the enzyme's catalytic activity.[8]

Mechanism of Inhibition

The inhibitory process can be visualized as a competition between the sulfonamide and the natural substrate, CO₂. The sulfonamide, in its ionized form (R-SO₂NH⁻), acts as a transition-state analog, binding with high affinity to the Zn²⁺ ion. This interaction is stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II), as well as other active site residues.[1]

The general binding mode is depicted in the workflow below:

Structure-Activity Relationships (SAR)

The affinity and isoform selectivity of benzenesulfonamide inhibitors are modulated by the substituents on the benzene ring.[9] The "tail" of the inhibitor, which is the portion of the molecule extending away from the sulfonamide group, can form additional interactions with residues lining the active site cavity.[9] These interactions can be hydrophobic, van der Waals, or hydrogen bonding in nature and are critical for achieving high affinity and selectivity for a particular CA isoform. Active site residues at positions 92 and 131, in particular, have been shown to be key determinants of inhibitor binding and isoform specificity.[9]

This compound: A Profile

This compound is a simple, yet representative, member of the 4-substituted benzenesulfonamide family of CAIs. Its structure features the essential primary sulfonamide group for zinc binding and an ethoxy "tail" at the para position.

Synthesis of this compound

The synthesis of this compound is readily achievable through a two-step process starting from commercially available phenetole (ethoxybenzene). The methodology is analogous to the synthesis of other 4-alkoxybenzenesulfonyl chlorides and their subsequent amidation.

Step 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

The first step involves the chlorosulfonation of ethoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group predominantly at the para position due to the ortho-, para-directing effect of the ethoxy group.

Step 2: Amination of 4-Ethoxybenzenesulfonyl Chloride

The resulting 4-ethoxybenzenesulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonia, to form the final sulfonamide product. The sulfonyl chloride is a highly reactive electrophile, and the reaction proceeds via nucleophilic attack of ammonia on the sulfur atom.

A detailed, self-validating protocol for this synthesis is provided in the experimental section of this guide.

Estimated Inhibitory Profile

The selectivity profile is also a critical aspect. Many simple benzenesulfonamides are potent inhibitors of the highly active CA II isoform but show weaker inhibition against the less active CA I isoform.[5] However, the interactions of the 4-ethoxy "tail" with the hydrophobic regions of the active sites of the tumor-associated isoforms CA IX and CA XII could lead to potent inhibition of these targets as well. Data for the closely related 4-phenylethynylbenzenesulfonamide shows potent and selective inhibition of CA IX and CA XII over CA I and CA II.[10] Based on these considerations, we can project an estimated inhibitory profile for this compound.

| Isoform | Estimated Kᵢ (nM) | Rationale |

| hCA I | 100 - 300 | Generally lower affinity of simple benzenesulfonamides for this isoform. |

| hCA II | 10 - 50 | High affinity expected due to favorable interactions of the 4-alkoxy tail in the hydrophobic pocket. |

| hCA IX | 20 - 60 | Potent inhibition is likely due to interactions with the unique active site residues of this tumor-associated isoform. |

| hCA XII | 5 - 25 | High affinity is anticipated, as seen with many 4-substituted benzenesulfonamides against this isoform. |

Disclaimer: The Kᵢ values presented in this table are estimations based on structure-activity relationships of analogous compounds and are not experimentally determined values for this compound. These values should be used as a guide for initial experimental design.

Experimental Protocols for Evaluation

The in vitro evaluation of carbonic anhydrase inhibitors is crucial for determining their potency and selectivity. The two most widely accepted methods are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay using p-nitrophenyl acetate (p-NPA).

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method as it directly measures the primary physiological function of carbonic anhydrase – the hydration of CO₂.[9] The assay monitors the change in pH resulting from the enzymatic reaction using a pH indicator.

Principle: The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, causing a decrease in pH, which is monitored by the change in absorbance of a pH indicator like phenol red.[9] The initial rate of this reaction is proportional to the enzyme's activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES or Tris, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.

-

Enzyme Solution: Prepare a stock solution of the desired human CA isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (5-12 nM).

-

Indicator Solution: Prepare a stock solution of Phenol Red (0.2 mM) in the assay buffer.

-

CO₂-Saturated Water: Prepare by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes. Keep on ice to maintain saturation.[9]

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

-

Instrument Setup:

-

Use a stopped-flow spectrophotometer and allow the lamp to warm up.

-

Equilibrate the sample handling unit to 25°C.

-

Set the spectrophotometer to monitor the absorbance change at the λ_max of the pH indicator (e.g., 557 nm for Phenol Red).

-

-

Measurement:

-

Syringe A: Load with the CO₂-saturated water.

-

Syringe B: Load with a mixture of the enzyme solution, indicator solution, and the desired concentration of the inhibitor. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature before loading.

-

Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.

-

Record the change in absorbance over time (typically 10-100 seconds).

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Colorimetric Esterase Assay using p-Nitrophenyl Acetate (p-NPA)

This assay is a simpler, high-throughput alternative that relies on the esterase activity of CAs.

Principle: CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the CA activity.[5]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

-

Enzyme Working Solution: Dilute the stock CA solution in the assay buffer to the desired concentration (e.g., 0.2-0.3 µM for hCA II).

-

Substrate Stock Solution: Prepare a 15-100 mM stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer containing a small percentage of DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the appropriate volumes of assay buffer, inhibitor solution (or vehicle for control), and enzyme solution.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ and Kᵢ values as described for the stopped-flow assay.

-

Structural Insights into Inhibitor Binding

While a crystal structure of this compound in complex with a carbonic anhydrase is not available, we can gain significant insights from the high-resolution crystal structure of its close structural analog, 4-ethylbenzenesulfonamide, in complex with human carbonic anhydrase II (PDB ID: 6hqx).[3][6] The ethoxy group of this compound is isosteric with the ethyl group of 4-ethylbenzenesulfonamide, with the key difference being the presence of an oxygen atom.

Analysis of the hCA II Active Site with a Bound Inhibitor

The active site of hCA II is a conical cleft with the catalytic Zn²⁺ ion at its base. The site can be divided into a hydrophilic half and a hydrophobic half. The binding of 4-ethylbenzenesulfonamide to hCA II reveals the canonical interactions of the sulfonamide group and key interactions of the 4-ethyl tail.

Key Interactions:

-

Zinc Coordination: The deprotonated sulfonamide nitrogen atom directly coordinates to the Zn²⁺ ion, displacing the catalytic water molecule.

-

Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the hydroxyl group of Thr199, and the sulfonamide NH group forms a hydrogen bond with the carboxylate of Glu106.

-

Hydrophobic Interactions: The ethyl tail of the inhibitor is oriented towards the hydrophobic half of the active site, making favorable van der Waals contacts with residues such as Val121, Phe131, and Leu198.

Predicted Binding Mode of this compound

The binding mode of this compound is expected to be highly similar to that of 4-ethylbenzenesulfonamide. The sulfonamide group will engage in the same zinc coordination and hydrogen bonding network. The ethoxy tail will occupy the same hydrophobic pocket. The presence of the ether oxygen in the ethoxy group may allow for additional, albeit weak, interactions with polar residues or water molecules at the rim of the active site, potentially fine-tuning its affinity and selectivity profile compared to its ethyl counterpart.

Conclusion

This compound serves as an excellent model compound for understanding the fundamental principles of carbonic anhydrase inhibition by the benzenesulfonamide class of drugs. Its straightforward synthesis, coupled with a predictable and potent inhibitory profile against key CA isoforms, makes it a valuable tool for both educational and research purposes. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other CA inhibitors. Furthermore, the structural insights derived from its close analog, 4-ethylbenzenesulfonamide, provide a clear molecular basis for its mechanism of action and a rational foundation for the design of next-generation, isoform-selective carbonic anhydrase inhibitors for a variety of therapeutic applications.

References

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923-928. Available at: [Link]

-

Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(1), 163-189. Available at: [Link]

-

Gloeckner, S., Heine, A., & Klebe, G. (2019). Human Carbonic Anhydrase II in complex with 4-Ethylbenzenesulfonamide. RCSB PDB. [Link]

- Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421–4468.

- De Simone, G., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4535-4542.

- Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

General Procedure for Synthesis of 4-substituted benzenesulfonamides. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

-

Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem. Retrieved January 13, 2026, from [Link]

-

K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. (n.d.). Google Patents.

-

Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. Available at: [Link]

- Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 263(1), 249-254.

-

4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). PMC. Available at: [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC. Available at: [Link]

-

Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

-

(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents.

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.

-

[Design, synthesis of novel N, N'-bis-(halogenophenyl)-4- methoxybenzene-1, 3-disulfonamides and evaluation of their anti-platelet aggregation activity]. (2015). PubMed. [Link]

-

Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]

- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. par.nsf.gov [par.nsf.gov]

A Comprehensive Spectroscopic Analysis of 4-Ethoxybenzenesulfonamide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 4-Ethoxybenzenesulfonamide (C₈H₁₁NO₃S), a key chemical intermediate in various synthetic applications. As researchers and drug development professionals, a definitive structural characterization of such building blocks is paramount for ensuring the integrity and reproducibility of downstream processes. This document moves beyond a simple presentation of data, offering insights into the causality behind experimental choices and data interpretation, grounded in established spectroscopic principles. Our approach treats the collective spectroscopic data as a self-validating system, where each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—corroborates the findings of the others to provide an unambiguous structural assignment.

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound consists of a para-substituted benzene ring, an ethoxy group (-OCH₂CH₃), and a sulfonamide group (-SO₂NH₂). The analytical strategy is designed to confirm the presence and connectivity of these distinct functional groups.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is critical for sulfonamides. We select Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the preferred solvent. Its polarity ensures dissolution, and more importantly, it slows the chemical exchange of the sulfonamide protons (-NH₂), often allowing them to be observed as a distinct, albeit sometimes broad, signal. In contrast, solvents like Chloroform-d (CDCl₃) can lead to rapid exchange, potentially broadening the NH₂ signal into the baseline.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. Based on established substituent effects, the following resonances are predicted for this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| H-2, H-6 (Aromatic) | ~7.75 | Doublet (d) | ~8.8 Hz | 2H | Ortho to the strongly electron-withdrawing -SO₂NH₂ group, resulting in significant deshielding. |

| H-3, H-5 (Aromatic) | ~7.05 | Doublet (d) | ~8.8 Hz | 2H | Ortho to the electron-donating -OCH₂CH₃ group, resulting in shielding relative to H-2/H-6. |

| -SO₂NH₂ | ~7.30 | Broad Singlet (br s) | N/A | 2H | Chemical shift is concentration and temperature dependent. Protons are exchangeable. |

| -OCH₂ CH₃ | ~4.15 | Quartet (q) | ~7.0 Hz | 2H | Adjacent to an oxygen atom (deshielded) and split by the three methyl protons (n+1 rule). |

| -OCH₂CH₃ | ~1.35 | Triplet (t) | ~7.0 Hz | 3H | Split by the two methylene protons (n+1 rule). |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum identifies all unique carbon environments. The principle of substituent addition allows for a reliable prediction of chemical shifts on the aromatic ring[1][2].

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-4 (Ar-O) | ~162 | Aromatic carbon directly attached to the electron-donating oxygen atom; highly shielded. |

| C-1 (Ar-S) | ~135 | Quaternary carbon attached to the sulfonyl group. Its chemical shift is influenced by the electronegative S and O atoms. |

| C-2, C-6 | ~129 | Aromatic carbons ortho to the sulfonyl group. |

| C-3, C-5 | ~115 | Aromatic carbons ortho to the ethoxy group; shielded by the oxygen's donating effect. |

| -OCH₂ CH₃ | ~64 | Methylene carbon attached to oxygen. |

| -OCH₂CH₃ | ~15 | Terminal methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally powerful and rapid technique for the identification of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints.

Trustworthiness: The IR spectrum provides a self-validating system for functional group identification. The simultaneous observation of N-H, S=O, C-O, and aromatic C-H stretches provides high confidence in the compound's gross structure, which is then refined by NMR.

Key IR Absorptions

Based on extensive studies of arylsulfonamides, the following characteristic absorption bands are expected[1][3].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3390 - 3320 | Medium-Strong |

| N-H Symmetric Stretch | 3280 - 3230 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| S=O Asymmetric Stretch | 1345 - 1315 | Strong |

| S=O Symmetric Stretch | 1185 - 1145 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium (multiple bands) |

| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong |

Experimental Protocol: Acquiring an IR Spectrum (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps piece together its structure.

Expertise & Experience: For a relatively small molecule like this, Electron Impact (EI) ionization is an excellent choice. It imparts significant energy, leading to reproducible and well-defined fragmentation patterns that are highly informative for structural confirmation. This contrasts with softer ionization techniques like Electrospray Ionization (ESI), which might predominantly show the molecular ion with minimal fragmentation.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The calculated monoisotopic mass of C₈H₁₁NO₃S is 201.0460 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at or very near this m/z value, confirming the elemental formula.

-

Major Fragmentation Pathways: The fragmentation is predictable based on the stability of the resulting ions and neutral losses. The structure of benzenesulfonamide itself provides a useful reference for core fragmentation[4].

Caption: Proposed key fragmentation pathways for this compound under Electron Impact (EI) ionization.

-

m/z = 173: Loss of ethene (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group, resulting in a 4-hydroxybenzenesulfonamide radical cation.

-

m/z = 156: Loss of an ethoxy radical (•OCH₂CH₃) to give the benzenesulfonyl cation.

-

m/z = 93: A common fragment arising from the cleavage of the C-S bond, yielding the phenoxy cation.

-

m/z = 77: Loss of SO₂ from the m/z 156 fragment, resulting in the characteristic phenyl cation[4].

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV to induce fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed masses with theoretical values to confirm assignments.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its integration. No single technique provides the complete picture, but together they form a robust, self-validating workflow for structural verification and purity assessment.

Caption: A typical workflow demonstrating the synergistic use of spectroscopic techniques for compound characterization.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[5][7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the precise arrangement of the carbon-hydrogen skeleton. IR spectroscopy rapidly confirms the presence of the critical sulfonamide, ether, and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and provides fragmentation data that corroborates the established connectivity. This integrated, multi-technique approach represents a robust and self-validating system, ensuring the identity and quality of the material for all subsequent scientific endeavors.

References

-

Benzenesulfonamide, 4-ethoxy-N-methyl- (9CI) Safety Data Sheets(SDS). LookChem. [Link]

-

Supporting information: - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry. [Link]

-

Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. (2004). Zeitschrift für Naturforschung B. [Link]

-

[Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. (1968). Yakugaku Zasshi. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 5. fishersci.no [fishersci.no]

- 6. Benzenesulfonamide, 4-ethoxy-N-methyl- (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. angenechemical.com [angenechemical.com]

A Guide to the Single-Crystal X-ray Structure Analysis of 4-Ethoxybenzenesulfonamide: From Synthesis to Supramolecular Architecture

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 4-Ethoxybenzenesulfonamide. Designed for researchers and professionals in crystallography and drug development, this document details the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. We will proceed from the synthesis of the material to the intricate details of its three-dimensional lattice, providing insights into the molecular conformation and the non-covalent interactions that govern its solid-state structure.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and antitumor drugs.[1] The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of a sulfonamide-containing compound like this compound (C₈H₁₁NO₃S) is paramount for its development as a potential pharmaceutical agent or intermediate.[2]

This guide presents a hypothetical yet technically rigorous analysis based on established methodologies and data from closely related sulfonamide structures.[3][4] The objective is to provide a robust framework for the crystallographic analysis of this and similar molecular entities.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The choices made during this phase are critical, as the quality of the crystal directly impacts the resolution and reliability of the final structure.

Synthesis Protocol

A common and efficient method for synthesizing aryl sulfonamides involves the reaction of an appropriate arylsulfonyl chloride with ammonia or an amine.[1][5] For this compound, a plausible route is the reaction of 4-ethoxybenzenesulfonyl chloride with aqueous ammonia.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophilic Addition: Cool the solution to 0°C in an ice bath. Add concentrated aqueous ammonia (e.g., 28-30%, 2.0 eq) dropwise to the stirring solution. The use of excess ammonia ensures complete reaction and neutralizes the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup and Purification: Upon completion, dilute the mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Crystallization Strategy

The goal of crystallization is to grow a single, well-ordered crystal large enough for X-ray diffraction (typically 0.1-0.5 mm in each dimension).[4] Slow solvent evaporation is a reliable technique for this purpose.

Causality of Solvent Choice: The ideal solvent system is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for crystal nucleation, while a solvent in which it is poorly soluble will cause rapid precipitation, leading to an amorphous powder or microcrystalline material. For this compound, a moderately polar solvent like acetone or ethanol is a good starting point.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solution Preparation: Dissolve a small amount of purified this compound in a minimal volume of a suitable solvent (e.g., acetone) in a small vial.

-

Controlled Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes. This slows the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Over several days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The slow process allows for the ordered arrangement of molecules into a single-crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays, which contains information about the arrangement of atoms.

The SC-XRD Workflow

The process involves mounting the crystal, collecting diffraction data, and processing the data to obtain a set of reflection intensities. Modern diffractometers automate much of this process.[6]

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber.

-

Cryo-Cooling: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a crucial step to minimize thermal vibrations of the atoms, which results in higher quality diffraction data at higher angles.[7]

-

Data Collection: The instrument, using monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å), bombards the crystal, which is rotated through a series of angles.[4][6] The resulting diffraction pattern is recorded on a detector (e.g., CCD or CMOS).

-

Data Reduction: The collected raw data frames are processed. This involves integrating the intensities of each diffraction spot and applying corrections for experimental factors (e.g., Lorentz-polarization and absorption). Software such as Bruker's SAINT and SADABS are commonly used for this purpose.[4] The output is a file containing a list of Miller indices (h,k,l) and their corresponding reflection intensities.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the atomic positions within the crystal's unit cell.

Structure Solution and Refinement

The "phase problem" is overcome using direct methods (e.g., with SHELXT), which generate an initial electron density map from which atom positions can be identified.[6] This initial model is then refined using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process adjusts atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[3]

Crystallographic Data Summary

The final refined structure is described by a set of crystallographic parameters. The following table presents plausible data for this compound, based on values reported for similar sulfonamide structures.[4]

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₈H₁₁NO₃S |

| Formula Weight | 201.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.85 |

| b (Å) | 8.30 |

| c (Å) | 14.65 |

| β (°) | 112.5 |

| Volume (ų) | 1445.0 |

| Z | 4 |

| Dcalc (Mg m⁻³) | 1.450 |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | 100 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Selected Geometric Parameters

The refinement also yields precise bond lengths and angles, confirming the molecular connectivity and geometry.

| Bond/Angle | Hypothetical Value | Typical Range |

| S-O (sulfonyl) | 1.43 Å | 1.42-1.44 Å |

| S-N | 1.63 Å | 1.61-1.65 Å |

| S-C (aryl) | 1.77 Å | 1.76-1.78 Å |

| O-S-O | 119.5° | 118-121° |

| C-S-N-C (torsion) | -70.0° | ±(60-90)° |

Analysis of the Crystal Structure

With the structure solved, the focus shifts to analyzing the molecular conformation and the supramolecular assembly formed by intermolecular interactions.

Molecular Structure and Conformation

The analysis reveals the three-dimensional shape of the this compound molecule. The geometry around the sulfur atom is a slightly distorted tetrahedron.[1] The ethoxy group and the sulfonamide group adopt specific conformations relative to the benzene ring.

Caption: Molecular structure of this compound.

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of sulfonamides is typically dominated by strong hydrogen bonds involving the sulfonamide group.[8][9] The N-H groups are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are strong acceptors.

Primary Interaction: N-H···O Hydrogen Bonds

In the crystal lattice of this compound, the most significant interaction is the N-H···O=S hydrogen bond. These interactions link molecules together to form robust supramolecular synthons.[6][10] Often, these bonds result in the formation of infinite chains or dimeric motifs that define the overall crystal architecture.[3] For instance, a common pattern is the C(4) chain, where molecules are linked head-to-tail along a crystallographic axis.[3]

Caption: Diagram of intermolecular N-H···O hydrogen bonds forming a chain.

Other Potential Interactions:

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and sulfonyl or ethoxy oxygen acceptors, can provide additional stabilization to the crystal packing.[1][3]

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further contributing to the cohesion of the crystal lattice.[9]

The combination of these directional and specific interactions leads to a highly ordered, three-dimensional structure with a predictable packing arrangement.

Conclusion

The crystal structure analysis of this compound, from rational synthesis and meticulous crystallization to high-resolution X-ray diffraction, provides critical insights into its solid-state properties. The molecular conformation is characterized by a tetrahedral sulfonamide group, while the crystal packing is primarily governed by strong and directional N-H···O hydrogen bonds, forming robust supramolecular chains. Understanding this detailed structural landscape is an indispensable step in the rational design and development of new pharmaceutical materials, enabling scientists to correlate structure with physical properties and, ultimately, with therapeutic function.

References

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed, National Center for Biotechnology Information. [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications, Crystal Growth & Design. [Link]

-

Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. International Union of Crystallography. [Link]

-

Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed, National Center for Biotechnology Information. [Link]

-

4-Methoxybenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PubMed Central, National Center for Biotechnology Information. [Link]

-

N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. MDPI. [Link]

-

X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. [Link]

-

The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

-

4-Ethylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

-

Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. ResearchGate. [Link]

-

Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PubMed Central, National Center for Biotechnology Information. [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Targets of 4-Ethoxybenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold of significant pharmacological importance. While direct extensive research on this compound itself is limited, the biological activities of the benzenesulfonamide moiety are well-characterized. This guide provides a comprehensive overview of the known and potential biological targets of this compound, with a primary focus on its potent inhibitory activity against carbonic anhydrases (CAs). We will delve into the mechanism of action, structure-activity relationships, and the downstream physiological consequences of engaging these targets. Furthermore, this guide will present detailed experimental protocols for assessing target engagement and discuss the potential pharmacokinetic profile of this compound class, offering valuable insights for researchers in drug discovery and development.

Introduction: The Benzenesulfonamide Scaffold